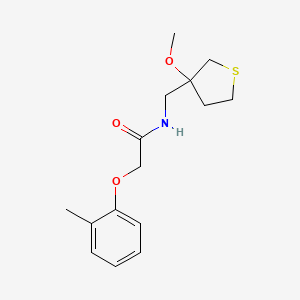
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide, also known as MTAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTAA belongs to the class of compounds known as acetamides, which have been extensively studied for their diverse biological activities.
作用機序
Target of Action
The primary targets of the compound “N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE” are currently unknown
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Understanding the biochemical pathways influenced by a compound is crucial for predicting its physiological effects. This requires extensive research including in vitro and in vivo studies.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown These effects can be diverse, ranging from the modulation of signal transduction pathways to the alteration of cellular metabolism
実験室実験の利点と制限
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide has several advantages for lab experiments, including its high yield and purity, low toxicity, and well-established synthesis method. However, there are also some limitations to its use. For example, N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide is a relatively new compound, and its effects in humans are not yet fully understood. Additionally, the mechanism of action of N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide is not fully elucidated, making it difficult to design experiments to test its effects.
将来の方向性
There are several future directions for research on N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide. One area of research is to further elucidate its mechanism of action and identify the specific pathways involved in its therapeutic effects. Another area of research is to test the efficacy of N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide in clinical trials for the treatment of Parkinson's disease and other neurological disorders. Additionally, research on the potential side effects of N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide and its long-term safety profile is needed to fully evaluate its therapeutic potential.
合成法
The synthesis of N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide involves the reaction between 3-methoxytetrahydrothiophene-3-carboxylic acid and o-tolyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrogen gas in the presence of palladium on carbon to yield N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide. The synthesis of N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide has been optimized for high yield and purity, making it a suitable compound for scientific research.
科学的研究の応用
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide has been studied for its potential therapeutic applications in various diseases. One of the most promising applications of N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide is in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the brain. N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide has been shown to increase the levels of dopamine in the brain, thereby improving the symptoms of Parkinson's disease. N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
特性
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-12-5-3-4-6-13(12)19-9-14(17)16-10-15(18-2)7-8-20-11-15/h3-6H,7-11H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYVKNIXJLNFFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CCSC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(o-tolyloxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2413198.png)
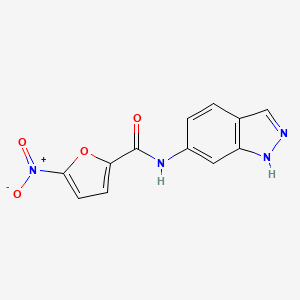
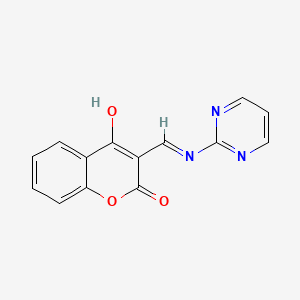
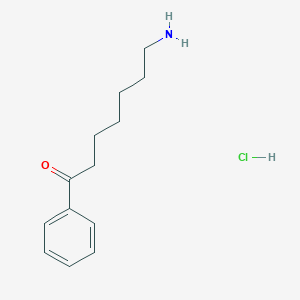
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2413207.png)
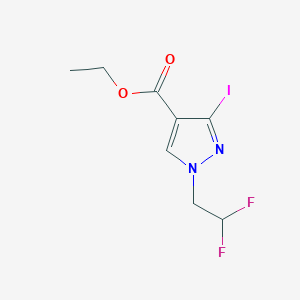
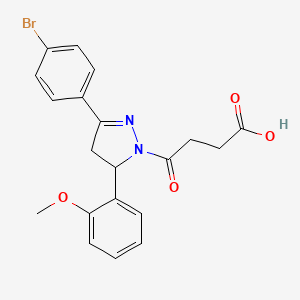
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2413214.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2413215.png)
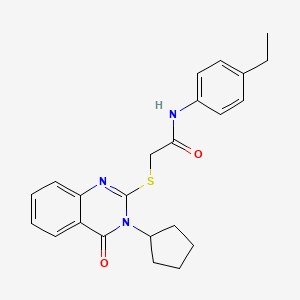
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one](/img/structure/B2413217.png)
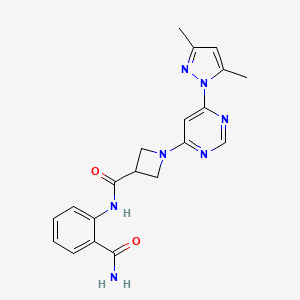
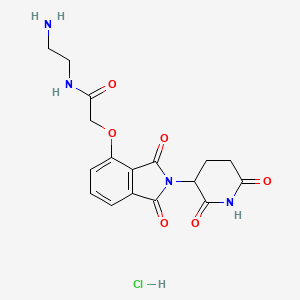
![2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2413220.png)